molecular formula C9H14ClNO2 B1655346 alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride CAS No. 35085-65-5

alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride

Cat. No.: B1655346
CAS No.: 35085-65-5
M. Wt: 203.66 g/mol
InChI Key: AYEOOGDUDIHXQE-SOWVLMPRSA-N
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Description

Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride is a chemical compound with the molecular formula C9H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of benzyl alcohol and contains both amino and hydroxyl functional groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an aminoethyl group. One common method is the Mannich reaction, which involves the condensation of benzyl alcohol, formaldehyde, and an amine (such as ethylamine) in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and bases (NaOH, KOH) are commonly used.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can act as an agonist or antagonist, depending on the specific pathway and target involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine hydrochloride: Similar structure but different functional groups.

    Norephedrine hydrochloride: Similar structure with an additional hydroxyl group.

    Metaraminol: Similar structure with different pharmacological properties.

Uniqueness

Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

35085-65-5

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

4-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m1./s1

InChI Key

AYEOOGDUDIHXQE-SOWVLMPRSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)N.Cl

SMILES

CC(C(C1=CC=C(C=C1)O)O)N.Cl

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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